METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C18H21NO4S . This compound is notable for its unique structure, which includes a thiophene ring fused with a cyclooctane ring, and a furoyl group attached to an amino group. It has a molar mass of 347.42864 g/mol .
Preparation Methods
The synthesis of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine . This reaction is typically carried out under microwave-assisted conditions to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The furoyl and thiophene groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Other thiophene derivatives: These compounds are widely studied for their chemical and biological properties.
The uniqueness of this compound lies in its fused ring structure and the presence of both furoyl and thiophene groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-11-9-10-13(23-11)16(20)19-17-15(18(21)22-2)12-7-5-3-4-6-8-14(12)24-17/h9-10H,3-8H2,1-2H3,(H,19,20) |
InChI Key |
OTQDSIIFKMHOJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
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